N-Benzyl-3-chloro-benzenesulfonamide
Overview
Description
N-Benzyl-3-chloro-benzenesulfonamide: is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a benzyl group attached to the nitrogen atom and a chlorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-3-chloro-benzenesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-3-chloro-benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde.
Reduction: The sulfonamide group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzenesulfonamides.
Oxidation: Products include benzyl alcohol and benzaldehyde.
Reduction: Products include the corresponding amine.
Scientific Research Applications
N-Benzyl-3-chloro-benzenesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Benzyl-3-chloro-benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby reducing the production of bicarbonate and protons. This inhibition can lead to a decrease in intraocular pressure, making it useful in the treatment of glaucoma .
Comparison with Similar Compounds
- N-Benzyl-4-chloro-benzenesulfonamide
- N-Benzyl-2-chloro-benzenesulfonamide
- N-Benzyl-3-bromo-benzenesulfonamide
Comparison: N-Benzyl-3-chloro-benzenesulfonamide is unique due to the position of the chlorine atom on the benzene ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs with different halogen substitutions or positions, it may exhibit different pharmacological properties and reactivity patterns .
Properties
IUPAC Name |
N-benzyl-3-chlorobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c14-12-7-4-8-13(9-12)18(16,17)15-10-11-5-2-1-3-6-11/h1-9,15H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZRGQCTSXEEFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001263893 | |
Record name | 3-Chloro-N-(phenylmethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001263893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16937-20-5 | |
Record name | 3-Chloro-N-(phenylmethyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16937-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-N-(phenylmethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001263893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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